3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017165-31-9
VCID: VC6519483
InChI: InChI=1S/C12H11NO3/c1-8-11(12(14)15)10(13-16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
SMILES: CC1=C(C(=NO1)CC2=CC=CC=C2)C(=O)O
Molecular Formula: C12H11NO3
Molecular Weight: 217.224

3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid

CAS No.: 1017165-31-9

Cat. No.: VC6519483

Molecular Formula: C12H11NO3

Molecular Weight: 217.224

* For research use only. Not for human or veterinary use.

3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid - 1017165-31-9

Specification

CAS No. 1017165-31-9
Molecular Formula C12H11NO3
Molecular Weight 217.224
IUPAC Name 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-8-11(12(14)15)10(13-16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Standard InChI Key CDAOOSNXQFJADJ-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)CC2=CC=CC=C2)C(=O)O

Introduction

PropertyValue/Description
IUPAC Name3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol (calculated)
Catalog Identifier0808CZ (AK Scientific, Inc.)

Structural Characteristics and Molecular Properties

The 1,2-oxazole core consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom. Key structural features include:

  • Benzyl substituent: Introduces aromatic bulk at position 3, potentially influencing steric and electronic interactions in synthetic applications.

  • Methyl group: Enhances hydrophobicity at position 5 while minimally affecting electronic properties.

  • Carboxylic acid: Provides hydrogen-bonding capability and acidity (pKa ≈ 2–3 typical for oxazole-4-carboxylic acids), enabling salt formation or coordination chemistry .

X-ray crystallographic data remain unavailable in published literature, but computational modeling predicts a planar oxazole ring with substituents adopting orthogonal orientations to minimize steric clashes.

Synthesis and Manufacturing Considerations

  • Cyclocondensation reactions: Between hydroxylamine derivatives and 1,3-dicarbonyl compounds.

  • Post-functionalization strategies: Alkylation or arylation of preformed oxazole cores.

The benzyl and methyl groups likely originate from benzyl halides or Grignard reagents and methylating agents, respectively, though specific reaction conditions and yields require further investigation. Industrial-scale production methods remain undisclosed in publicly available documents .

Physicochemical Properties

Experimental data for melting point, boiling point, and solubility parameters are absent from available sources. Predictive models suggest:

  • LogP: ~2.1 (moderate lipophilicity due to benzyl and methyl groups)

  • Aqueous solubility: <1 mg/mL at pH 7 (limited by hydrophobic substituents)

  • Thermal stability: Likely stable below 150°C based on oxazole analog behavior

These projections emphasize the need for empirical characterization to validate computational estimates.

Hazard CategoryGHS Code & StatementPrecautionary Actions
Skin IrritationH315: Causes skin irritationWear nitrile gloves; wash exposed skin immediately
Eye IrritationH319: Causes serious eye irritationUse safety goggles; flush eyes with water for 15 minutes
Respiratory IrritationH335: May cause respiratory irritationUse in fume hood; employ respiratory protection

Handling protocols mandate rigorous engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) including lab coats, chemical-resistant gloves, and eye/face protection . Spill management requires absorption with inert material and disposal per hazardous waste regulations.

Applications and Research Significance

While specific applications remain undocumented in peer-reviewed literature, structural analogs of 1,2-oxazole derivatives show promise in:

  • Medicinal chemistry: As kinase inhibitors or antimicrobial agents via heterocyclic scaffold interactions

  • Materials science: Building blocks for optically active polymers or metal-organic frameworks (MOFs)

  • Chemical biology: Probes for studying enzyme active sites due to hydrogen-bonding capabilities

The carboxylic acid moiety particularly enables conjugation to biomolecules or solid supports, suggesting utility in probe development and combinatorial chemistry.

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